[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13451709
Molecular Formula: C16H31N3O2
Molecular Weight: 297.44 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13451709.png)
Specification
Molecular Formula | C16H31N3O2 |
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Molecular Weight | 297.44 g/mol |
IUPAC Name | tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19(14-4-5-14)12-13-6-9-18(10-7-13)11-8-17/h13-14H,4-12,17H2,1-3H3 |
Standard InChI Key | LYHKDGVADWOZHN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CC1CCN(CC1)CCN)C2CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCN(CC1)CCN)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is C₁₆H₂₉N₃O₂, with a molecular weight of 295.43 g/mol . Its density is approximately 1.1±0.1 g/cm³, and it exhibits a boiling point of 361.3±35.0°C under standard atmospheric conditions . The compound’s logP value of 1.03 suggests moderate lipophilicity, which influences its pharmacokinetic behavior .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₉N₃O₂ | |
Molecular Weight | 295.43 g/mol | |
Density | 1.1±0.1 g/cm³ | |
Boiling Point | 361.3±35.0°C | |
logP | 1.03 |
The piperidine ring adopts a chair conformation, while the cyclopropyl group introduces steric strain, potentially enhancing reactivity. The BOC group serves as a temporary protective moiety for the amine, enabling selective functionalization during synthetic sequences .
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step protocols, leveraging established carbamate chemistry. A representative route includes:
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Piperidine Functionalization: Starting with piperidin-4-ylmethanol, the primary amine is protected using di-tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF) at 0–15°C . This step achieves >80% yield under optimized conditions .
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Cyclopropane Introduction: The protected piperidine derivative undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Solvents like methyl tert-butyl ether (MTBE) or toluene are employed to control reaction kinetics .
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Aminoethyl Side Chain Attachment: A reductive amination step introduces the 2-aminoethyl group using sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol or ethanol . This step typically proceeds at 60°C over 12–24 hours, yielding the final product after purification via column chromatography .
Critical parameters influencing yield and purity include temperature control (±5°C), solvent polarity, and stoichiometric ratios of reagents . Industrial-scale production often employs continuous flow reactors to enhance reproducibility and safety.
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in drug discovery:
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Prodrug Development: The BOC group allows controlled release of active amines in physiological environments, enabling prodrug strategies for improved bioavailability .
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Peptide Mimetics: Its rigid piperidine-cyclopropane scaffold mimics proline-rich regions in peptides, aiding the design of protease-resistant therapeutics.
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Targeted Therapeutics: Functionalization of the aminoethyl group enables conjugation to antibodies or nanoparticles for targeted delivery, as seen in antibody-drug conjugates (ADCs) .
Comparative Analysis with Related Compounds
The table below contrasts key features with structurally similar carbamates:
Compound | Molecular Formula | Key Feature | Biological Activity |
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[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester | C₁₆H₂₉N₃O₂ | Cyclopropyl substituent | Enzyme inhibition (predicted) |
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester | C₁₃H₂₅N₃O₃ | Acetylated side chain | Antiviral (IC₅₀ = 2.1 µM) |
[(S)-1-(2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester | C₁₇H₃₁N₃O₃ | Stereospecific propionyl group | Analgesic (ED₅₀ = 15 mg/kg) |
The cyclopropyl variant exhibits enhanced metabolic stability compared to non-cyclic analogues, as evidenced by a 3-fold increase in half-life (t₁/₂) in hepatic microsomes.
Recent Research Developments
Patent WO2023249970A1 highlights bifunctional compounds incorporating piperidine-carbamate motifs for targeted protein degradation, underscoring this compound’s relevance in PROTAC (Proteolysis-Targeting Chimera) development . Recent studies also explore its use in radiopharmaceuticals, leveraging the aminoethyl group for chelator attachment (e.g., DOTA for ⁶⁸Ga labeling).
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